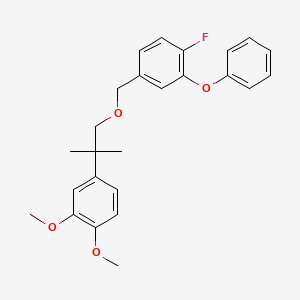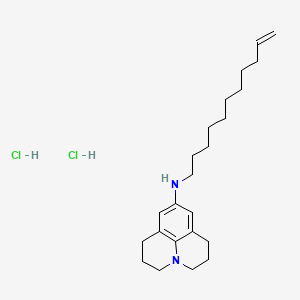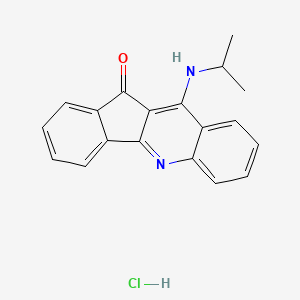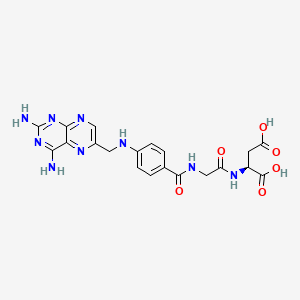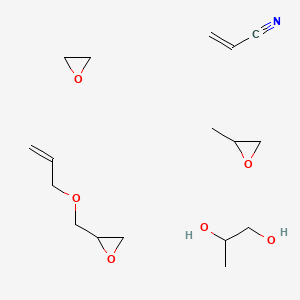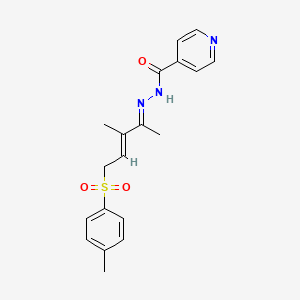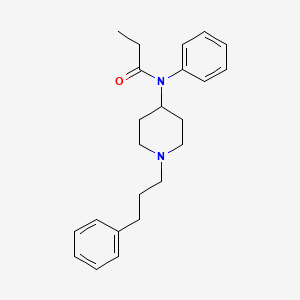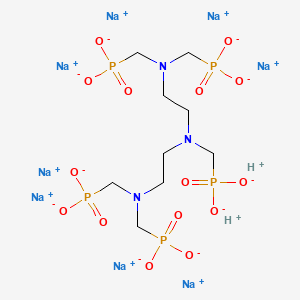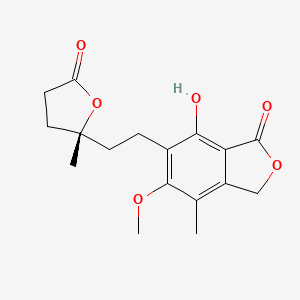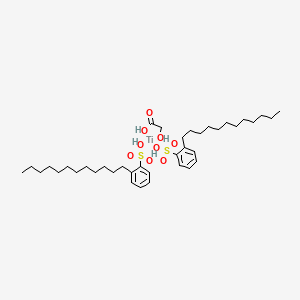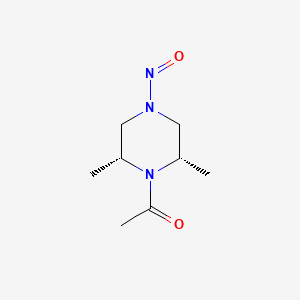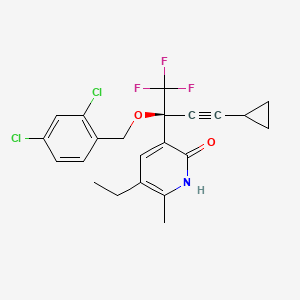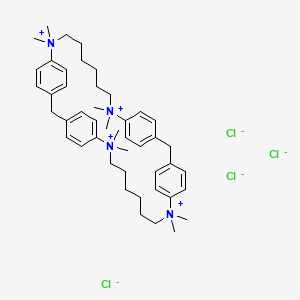
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple methyl groups and tetraazoniapentacyclic framework, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves multiple steps, including the formation of the pentacyclic core and the introduction of methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,14,14-Tetramethyl-7,14-diazaheptacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- 7,7,14,14,24,24-Hexamethyl-7,14,24-triazahexacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
Uniqueness
The uniqueness of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride lies in its highly methylated structure and tetraazoniapentacyclic framework. These features confer specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
92901-70-7 |
|---|---|
Fórmula molecular |
C46H68Cl4N4 |
Peso molecular |
818.9 g/mol |
Nombre IUPAC |
7,7,14,14,24,24,31,31-octamethyl-7,14,24,31-tetrazoniapentacyclo[30.2.2.23,6.215,18.220,23]dotetraconta-1(34),3(42),4,6(41),15(40),16,18(39),20,22,32,35,37-dodecaene;tetrachloride |
InChI |
InChI=1S/C46H68N4.4ClH/c1-47(2)33-13-9-10-14-34-48(3,4)44-29-21-41(22-30-44)38-42-23-31-46(32-24-42)50(7,8)36-16-12-11-15-35-49(5,6)45-27-19-40(20-28-45)37-39-17-25-43(47)26-18-39;;;;/h17-32H,9-16,33-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
AEQNCJVEJSFDJR-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1(CCCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



